Cas no 101101-44-4 (1,3-Propanediol,2-(hydroxymethyl)-2-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]-)

1,3-Propanediol,2-(hydroxymethyl)-2-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]- structure
101101-44-4 structure
Product Name:1,3-Propanediol,2-(hydroxymethyl)-2-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]-
CAS No:101101-44-4
MF:C15H22O5
MW:282.332185268402
CID:149914
PubChem ID:3063571
Update Time:2025-04-19

1,3-Propanediol,2-(hydroxymethyl)-2-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediol,2-(hydroxymethyl)-2-[[2-methoxy-4-(2-propen-1-yl)phenoxy]methyl]-
    • 2-(hydroxymethyl)-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]propane-1,3-diol
    • (2-Methoxy-4-allyl-phenoxy)-pentaerythrit
    • 1,3-Propanediol, 2-((4-allyl-2-methoxyphenoxy)methyl)-2-(hydroxymethyl)-
    • 2-((4-Allyl-2-methoxyphenoxy)methyl)-2-(hydroxymethyl)-1,3-propanediol
    • AC1MI5X4
    • BRN 2534145
    • LS-120119
    • 101101-44-4
    • DTXSID50143734
    • Inchi: 1S/C15H22O5/c1-3-4-12-5-6-13(14(7-12)19-2)20-11-15(8-16,9-17)10-18/h3,5-7,16-18H,1,4,8-11H2,2H3
    • InChI Key: JPVMLKAKVMSLKV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(CC=C)=CC=1OC)CC(CO)(CO)CO

Computed Properties

  • Exact Mass: 282.14676
  • Monoisotopic Mass: 282.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 79.2Ų

Experimental Properties

  • Density: 1.174
  • Boiling Point: 483.7°C at 760 mmHg
  • Flash Point: 246.3°C
  • Refractive Index: 1.55
  • PSA: 79.15
  • LogP: 0.76580
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